

Application of Vin-C01 in high-throughput screening

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Compound of Interest

Compound Name: **Vin-C01**

Cat. No.: **B15563978**

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An important discovery in the field of targeted cancer therapy is the small molecule inhibitor **Vin-C01**. This document provides detailed application notes and protocols for the use of **Vin-C01** in high-throughput screening (HTS) to identify and characterize modulators of the fictional Cancer Kinase 1 (CK1) signaling pathway. These guidelines are intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Vin-C01

Vin-C01 is a potent and selective ATP-competitive inhibitor of Cancer Kinase 1 (CK1), a serine/threonine kinase that is a key component of the C-Signal pathway. This pathway is frequently dysregulated in various human cancers. By inhibiting CK1, **Vin-C01** effectively blocks downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells driven by CK1 activation. Its specificity and potency make it an ideal tool for HTS campaigns aimed at discovering novel CK1 inhibitors.

Mechanism of Action

Vin-C01 targets the ATP-binding pocket of the CK1 catalytic domain. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby interrupting the C-Signal cascade. The C-Signal pathway is known to play a crucial role in cell proliferation, survival, and metastasis.

High-Throughput Screening with Vin-C01

Vin-C01 is utilized in HTS as a positive control to identify potential "hit" compounds that modulate CK1 activity. The primary assays are designed to measure the inhibition of CK1 kinase activity.

Data Presentation

Quantitative data from a typical HTS campaign using **Vin-C01** as a reference compound is summarized below. The data includes IC50 values for **Vin-C01** and a set of hypothetical screened compounds.

Compound	Target	Assay Type	IC50 (nM)	Hill Slope	Max Inhibition (%)
Vin-C01	CK1	TR-FRET	15.2	-1.1	98.5
Compound A	CK1	TR-FRET	25.8	-1.0	95.2
Compound B	CK1	TR-FRET	150.4	-0.9	88.1
Compound C	CK1	TR-FRET	>10,000	N/A	<10
Staurosporin e	Pan-Kinase	TR-FRET	2.1	-1.2	99.8

Table 1: Dose-response data for **Vin-C01** and selected compounds against CK1.

Compound	Z'-factor	Signal to Background (S/B) Ratio	Hit Confirmation Rate (%)
Vin-C01 (1 μ M)	0.85	12.5	100
DMSO (Vehicle)	N/A	1.0	0

Table 2: HTS assay quality control parameters using **Vin-C01**.

Experimental Protocols

Detailed methodologies for key experiments involving **Vin-C01** in an HTS setting are provided below.

Primary High-Throughput Screening Protocol: TR-FRET Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure CK1 kinase activity.

Materials:

- Recombinant human CK1 enzyme
- Europium-labeled anti-phospho-substrate antibody (Donor)
- APC-labeled substrate peptide (Acceptor)
- ATP
- Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
- **Vin-C01** (Positive Control)
- DMSO (Negative Control)
- Test compounds
- 384-well low-volume microplates

Procedure:

- Prepare a stock solution of the test compounds and **Vin-C01** in DMSO.
- Using an automated liquid handler, dispense 50 nL of test compounds, **Vin-C01**, or DMSO into the wells of a 384-well plate.
- Add 5 µL of CK1 enzyme solution (2X final concentration) to each well.

- Incubate for 15 minutes at room temperature.
- Initiate the kinase reaction by adding 5 μ L of a substrate/ATP mixture (2X final concentration).
- Incubate for 60 minutes at room temperature.
- Stop the reaction by adding 10 μ L of TR-FRET detection reagent containing the Eu-labeled antibody and APC-labeled substrate.
- Incubate for 60 minutes at room temperature, protected from light.
- Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm.
- Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and determine the percent inhibition relative to controls.

Secondary Confirmatory Assay Protocol: Cell-Based Assay

This protocol outlines a cell-based assay to confirm the activity of hits from the primary screen in a more biologically relevant context.

Materials:

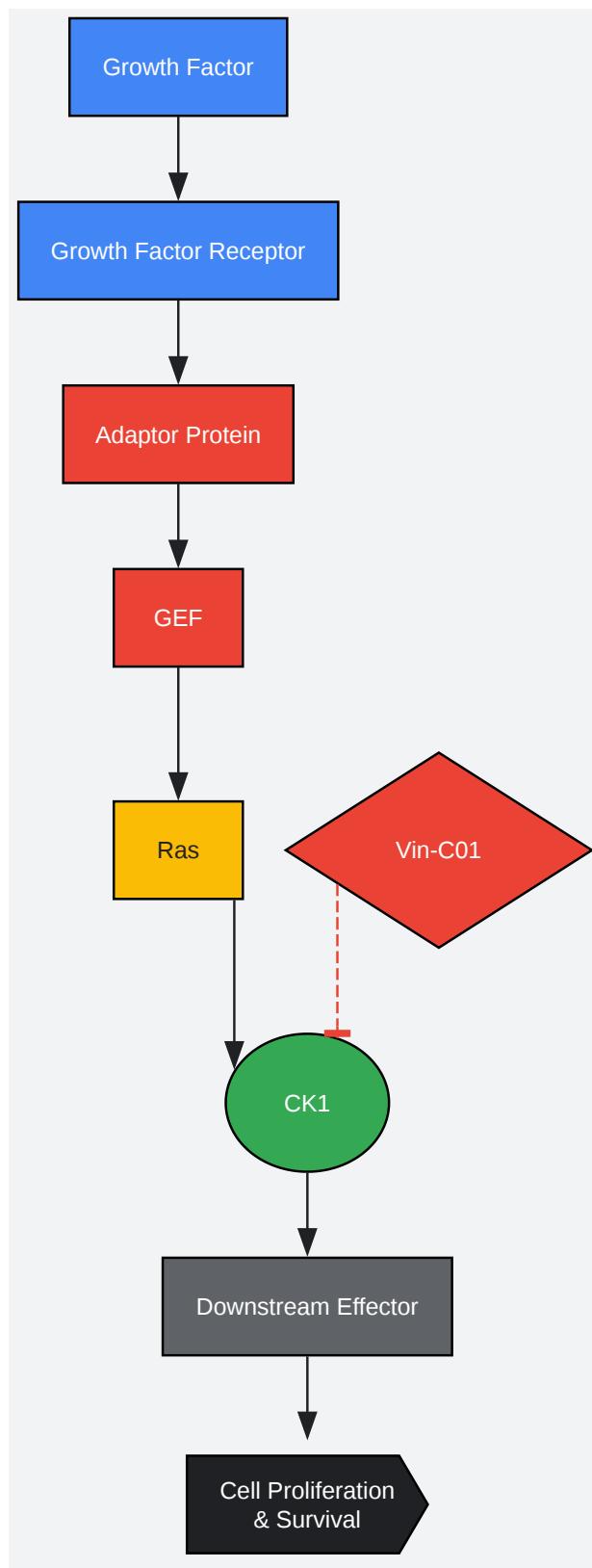
- Cancer cell line overexpressing CK1 (e.g., HEK293-CK1)
- Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin
- Lysis Buffer
- Antibodies: Anti-phospho-downstream protein, anti-total downstream protein, secondary antibodies
- 96-well cell culture plates

Procedure:

- Seed cells in a 96-well plate and allow them to adhere overnight.
- Treat cells with various concentrations of hit compounds or **Vin-C01** for 24 hours.
- Lyse the cells and collect the protein lysates.
- Perform an ELISA or Western blot to measure the phosphorylation level of a known downstream substrate of CK1.
- Normalize the phosphorylated protein levels to the total protein levels.
- Generate dose-response curves to determine the IC50 of the confirmed hits.

Visualizations

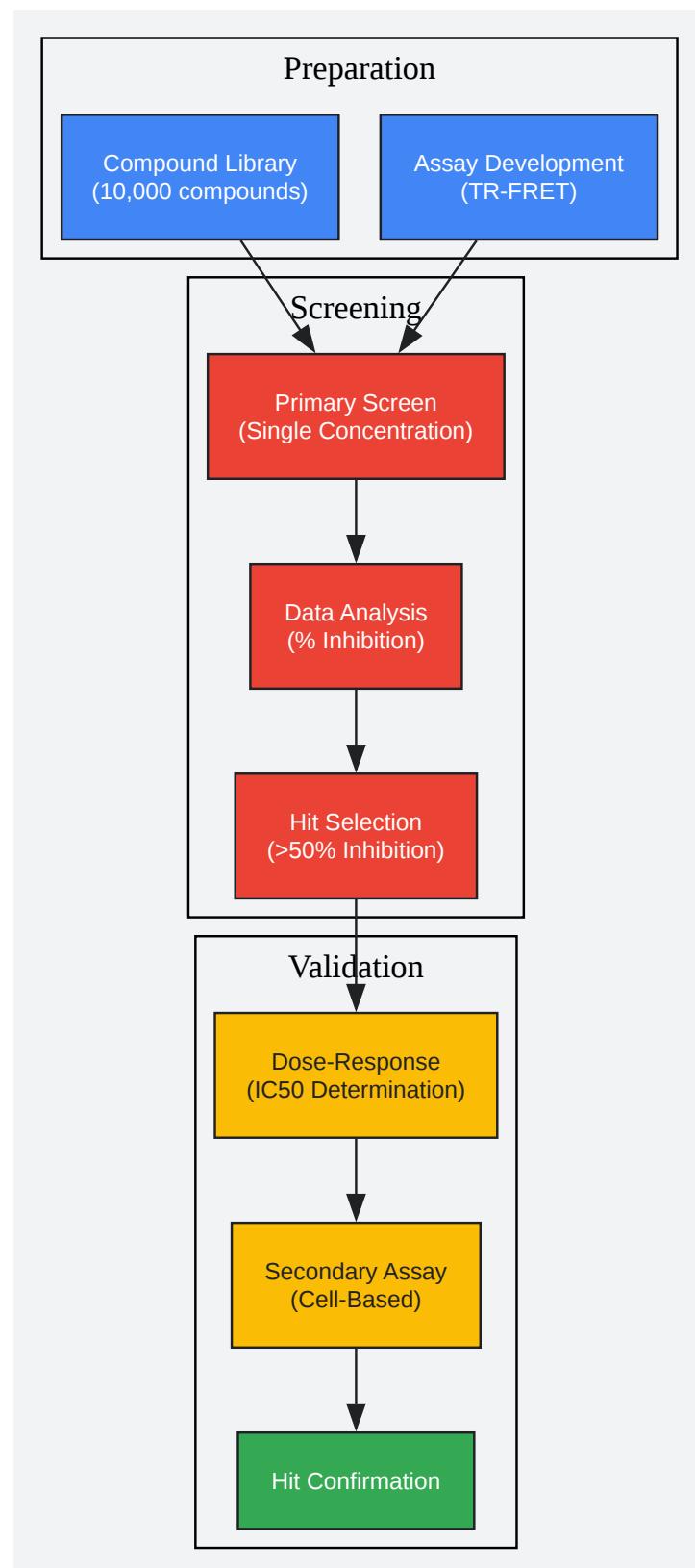
C-Signal Signaling Pathway



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Caption: The C-Signal pathway initiated by growth factors, leading to cell proliferation.

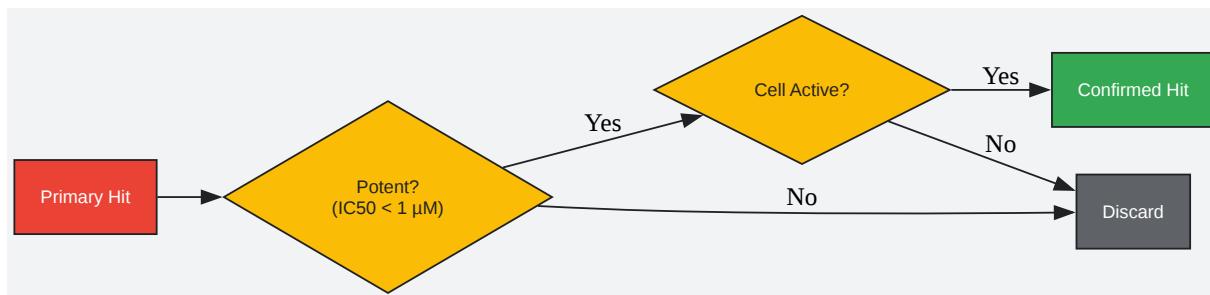
High-Throughput Screening Workflow



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Caption: A typical workflow for a high-throughput screening campaign.

Hit Validation Logic



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Caption: The logical progression for validating primary hits from an HTS campaign.

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